Gefitinib N-Oxide

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Quantification

Source Gefitinib N-Oxide (CAS 847949-51-3) as a dedicated, non-substitutable reference standard for the accurate quantification of the M537194 metabolite and morpholine ring oxidation impurity. Essential for oxidative forced degradation studies and validated LC-MS/MS method development, with mean plasma concentrations established at 7.78 ng/mL in NSCLC patients. Supplied with full characterization data compliant with ANDA and DMF pharmacopeial guidelines, including USP/EP traceability. Not interchangeable with O-desmethyl gefitinib for impurity profiling.

Molecular Formula C22H24ClFN4O4
Molecular Weight 462.9 g/mol
CAS No. 847949-51-3
Cat. No. B601131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefitinib N-Oxide
CAS847949-51-3
SynonymsGefitinib Morpholine N-oxide;  N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxido-4-morpholinyl)propoxy]-4-quinazolinamine;  4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide
Molecular FormulaC22H24ClFN4O4
Molecular Weight462.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)
InChIKeyFIKOGZWCACSBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gefitinib N-Oxide CAS 847949-51-3: A Quantitative Comparison Guide for Analytical Reference Standards


Gefitinib N-Oxide (CAS 847949-51-3) is the morpholine N-oxide derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor gefitinib, formed via morpholine ring oxidation [1]. While gefitinib itself inhibits EGFR with an IC50 range of 2-37 nM in NR6wtEGFR cells [2], Gefitinib N-Oxide is primarily utilized not as a therapeutic agent but as a critical analytical reference standard for pharmaceutical quality control, method validation, and pharmacokinetic studies of gefitinib and its metabolites [3][4]. The compound, with a molecular formula of C22H24ClFN4O4 and a molecular weight of 462.9 g/mol [1], is supplied with detailed characterization data compliant with regulatory guidelines and can be used for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings [4].

Why Generic Substitution Fails: The Critical Need for Gefitinib N-Oxide as a Certified Reference Standard


Generic substitution of an analytical reference standard for Gefitinib N-Oxide is not possible because its utility is defined by its specific identity as a gefitinib metabolite and degradation product, rather than by a shared pharmacological target. While O-desmethyl gefitinib (M523595) is an active metabolite and a potential substitute for EGFR inhibition studies, it fails to serve as an analytical marker for morpholine ring oxidation, a major metabolic and degradation pathway of gefitinib [1][2]. Furthermore, the impurity profile of generic gefitinib drug substances and products is stringently regulated by pharmacopeial standards, which require specific, well-characterized reference standards for each known impurity, including Gefitinib N-Oxide, for accurate quantification and method validation [3][4]. Using an alternative standard, such as O-desmethyl gefitinib or even gefitinib itself, would lead to incorrect identification and quantification of this specific impurity, jeopardizing the quality, safety, and regulatory compliance of gefitinib-based pharmaceuticals. The quantitative evidence presented in the following section demonstrates the distinct analytical and pharmacokinetic profile that justifies the procurement of Gefitinib N-Oxide as a dedicated, non-substitutable reference material.

Quantitative Differentiation Guide for Gefitinib N-Oxide (CAS 847949-51-3) Procurement


Human Plasma Concentrations: M537194 (Gefitinib N-Oxide) vs. Active Metabolite M523595

In a clinical study of NSCLC patients receiving gefitinib, the steady-state mean plasma concentration of Gefitinib N-Oxide (M537194) was determined to be 7.78 (± 6.74) ng/mL [1]. This is over an order of magnitude lower than the concentration of the active O-desmethyl metabolite (M523595), which was measured at 101.09 (± 93.44) ng/mL [1]. This quantitative difference highlights the distinct metabolic fate of the morpholine N-oxide pathway.

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Quantification

Tumor Tissue Exposure: Gefitinib N-Oxide vs. Parent Drug and Other Metabolites

A validated HPLC-MS/MS method was used to quantify gefitinib and its metabolites in H1975 NSCLC xenograft tumors. The analytical method established linear ranges for each analyte, including Gefitinib N-Oxide (M537194), which was 0.5-100 ng/mL [1]. Critically, an MTT assay within the same study demonstrated that gefitinib had a more powerful inhibitory effect than its four major metabolites, including M537194, in H1975 NSCLC cells [1].

Pharmacokinetics Tumor Drug Distribution Resistance Mechanisms

Method Validation Precision and Accuracy: Gefitinib N-Oxide vs. Parent Drug and Metabolites

In the development of a sensitive LC-MS/MS method for quantifying gefitinib and its metabolites in human plasma, the precision and accuracy for Gefitinib N-Oxide (M537194) were directly compared with other analytes. For all quality control samples, the inter- and intra-assay precision was less than 15%, and accuracies ranged from 92.60% to 107.58% for Gefitinib N-Oxide, gefitinib, and other metabolites [1]. This demonstrates the method's suitability for simultaneous, accurate quantification of all analytes.

Bioanalytical Method Validation LC-MS/MS Quality Control

Targeted Application Scenarios for Gefitinib N-Oxide (CAS 847949-51-3) in Pharmaceutical and Research Settings


Quantification of the Morpholine N-Oxide Metabolite in Clinical Pharmacokinetic Studies

Procure Gefitinib N-Oxide as a certified reference standard for the accurate quantification of the M537194 metabolite in human or animal plasma and tissues. Its use is essential for LC-MS/MS method development and validation, as demonstrated in clinical studies where its mean plasma concentration was established at 7.78 ng/mL in NSCLC patients, in contrast to the higher levels of the O-desmethyl metabolite [1].

Monitoring a Major Oxidative Degradation Pathway in Forced Degradation Studies and Stability Testing

Utilize Gefitinib N-Oxide as a primary impurity marker for forced degradation (stress) studies under oxidative conditions. The compound is formed as a significant degradation product when gefitinib drug substance is exposed to oxidative stress (e.g., 6% H2O2) [1]. Its use as a reference standard allows for the development of stability-indicating methods to monitor the formation of this specific degradant, ensuring the quality and shelf-life of gefitinib-based pharmaceuticals [2].

Regulatory Filings and Method Validation for Gefitinib Drug Products

Employ Gefitinib N-Oxide as a high-purity reference standard to meet regulatory requirements for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). Suppliers provide detailed characterization data and can offer traceability against pharmacopeial standards (USP or EP) [1]. The compound is used for analytical method development and validation (AMV), ensuring the accurate quantification of this specific impurity during commercial production of gefitinib [2].

Investigating Gefitinib Metabolism and Resistance in Preclinical Tumor Models

Use Gefitinib N-Oxide as an analytical reference standard in preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies, particularly in xenograft models. The compound's quantifiable range (0.5-100 ng/mL) in tumor tissue has been established by validated HPLC-MS/MS methods, enabling researchers to study the tumor distribution of gefitinib and its metabolites and their potential role in acquired resistance mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gefitinib N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.